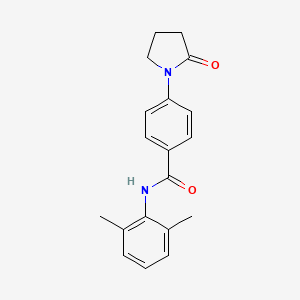

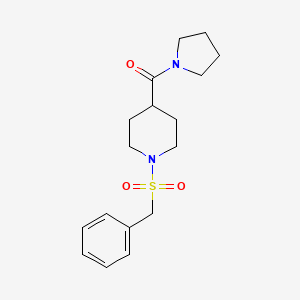

N-(2,6-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide

Overview

Description

N-(2,6-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide, also known as DMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Comparative Molecular Field Analysis

N-(4,6-dimethyl-2-pyridinyl)benzamides, including compounds structurally similar to N-(2,6-dimethylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide, have been analyzed for their anti-inflammatory properties using 3D-quantitative structure activity relationships (QSAR). These studies aim to establish a relationship between the biological activity of these compounds and their molecular descriptors, utilizing statistical methods like partial least square analysis to predict their effectiveness as non-acidic antiinflammatory drugs (Parate, Chaturvedi, & Kant, 2005).

Anticonvulsant Activity

Research on the anticonvulsant and toxic properties of 4-amino-N-(2,6-dimethylphenyl)benzamide (ADD 75073) and its comparison with traditional antiepileptic drugs in mice and rats shows significant potential. This compound demonstrates potent anticonvulsant activity in the maximal electroshock seizure (MES) model, suggesting its utility in developing new antiepileptic therapies (Clark, 1988).

Herbicide Development

The exploration of benzamides as herbicides has identified compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as effective against annual and perennial grasses. These findings could have implications for agricultural practices, highlighting the potential utility of benzamide derivatives in controlling unwanted vegetation (Viste, Cirovetti, & Horrom, 1970).

Molecular Design for Temperature Detection

Studies on aryl-substituted pyrrole derivatives, like 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), have led to the development of materials with controllable fluorescence. These materials, which emit intensely under specific conditions, show promise for temperature monitoring applications, demonstrating how benzamide derivatives can be used in designing responsive materials (Han et al., 2013).

Liquid Chromatographic Analysis

A method has been developed for the liquid chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide and its metabolites in rat serum and urine. This technique is vital for pharmacokinetic studies, highlighting the compound's relevance in scientific research beyond its pharmacological applications (Dockens, Ravis, & Clark, 1987).

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-5-3-6-14(2)18(13)20-19(23)15-8-10-16(11-9-15)21-12-4-7-17(21)22/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNKWZAERMIFDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56423649 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(4-methylphenyl)-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4579981.png)

![4-ethoxy-N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4579987.png)

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4579990.png)

![methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4580024.png)

![N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide](/img/structure/B4580031.png)

![5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4580079.png)

![N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4580090.png)

amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B4580105.png)